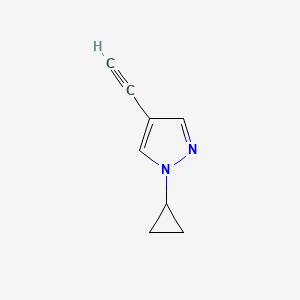

1-Cyclopropyl-4-ethynyl-1H-pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-4-ethynylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZUSZDYCTVQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with a cyclopropyl (B3062369) group at the 1-position and an ethynyl (B1212043) group at the 4-position. The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] The unique combination of the rigid, planar pyrazole ring with the three-dimensional cyclopropyl group and the reactive ethynyl moiety makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

Currently, detailed experimental data for some of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on vendor information and data for structurally related compounds, the following properties can be summarized.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2297839-58-6 | [5][6] |

| Molecular Formula | C₈H₈N₂ | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

Solubility: While specific solubility data is not available, pyrazole itself has moderate solubility in water and is soluble in various organic solvents. Given the increased lipophilicity from the cyclopropyl and ethynyl groups, this compound is expected to have lower water solubility and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (B95107).

Spectroscopic Data: Detailed experimental spectra for this compound are not readily available in the public domain. However, based on the known chemical shifts of related pyrazole derivatives, the following are anticipated spectroscopic characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the pyrazole ring protons (singlets or doublets in the aromatic region), and a singlet for the acetylenic proton.[7][8][9][10]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the cyclopropyl carbons, the pyrazole ring carbons, and the two sp-hybridized carbons of the ethynyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[11][12][13]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopropyl and ethynyl groups.[1][14][15]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely used synthetic route would involve a Sonogashira coupling reaction.[16] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Sonogashira Coupling of 4-Iodo-1-cyclopropyl-1H-pyrazole with Ethynyltrimethylsilane

-

To a solution of 4-iodo-1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq).

-

Add a base, typically an amine like triethylamine (B128534) (Et₃N, 2.0 eq), to the reaction mixture.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the silylated intermediate from Step 1 in a suitable solvent like methanol (B129727) or THF.

-

Add a deprotecting agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[17]

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.

Reactivity and Potential Applications

The ethynyl group in this compound is a versatile functional handle for a variety of chemical transformations, including:

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important scaffolds in drug discovery.

-

Further Cross-Coupling Reactions: The acetylenic proton can be deprotonated and used in further coupling reactions, such as another Sonogashira coupling, to extend the conjugated system.

-

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane).

The pyrazole core itself is known to be a key pharmacophore in numerous drugs.[2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[18][19] Therefore, this compound serves as a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to:

-

Oncology: Pyrazole derivatives have shown significant anticancer activity.[20]

-

Inflammatory Diseases: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[3][21]

-

Infectious Diseases: The pyrazole scaffold is found in various antimicrobial and antifungal agents.[2]

Signaling Pathway Interaction (Hypothetical):

Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential application of compounds derived from this compound could be in the modulation of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.

Caption: Hypothetical kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its specific chemical properties are currently limited in the public domain, its synthesis can be reasonably achieved through established methods like the Sonogashira coupling. The presence of the reactive ethynyl group, combined with the biologically relevant cyclopropyl-pyrazole scaffold, opens up numerous possibilities for the creation of novel molecules with potentially significant biological activities. Further research into the characterization and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. frontiersin.org [frontiersin.org]

- 5. 2297839-58-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Methylpyrazole(7554-65-6) 1H NMR [m.chemicalbook.com]

- 10. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Pyrazole [webbook.nist.gov]

- 13. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 14. 1H-Pyrazole [webbook.nist.gov]

- 15. PubChemLite - 3-cyclopropyl-4-ethynyl-1-methyl-1h-pyrazole (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1-cyclopropyl-7-(4-((5-(2,4-dichlorobenzylideneamino)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an anti-inflammatory compound - Patent US-11905282-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropyl-4-ethynyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted properties, and a proposed synthetic pathway for the novel heterocyclic compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. While specific experimental data for this molecule is not currently available in public literature, this document leverages data from structurally related compounds and established synthetic methodologies to provide a foundational resource for researchers. The guide includes predicted physicochemical properties, a detailed hypothetical synthesis protocol, and a discussion of the potential biological significance of this scaffold based on the known activities of similar pyrazole (B372694) derivatives.

Molecular Structure and Identification

This compound is a substituted pyrazole featuring a cyclopropyl (B3062369) group at the N1 position and an ethynyl (B1212043) group at the C4 position of the pyrazole ring.

| Identifier | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 2297839-58-6[1] |

| SMILES (Predicted) | C#CC1=CN(N=C1)C2CC2 |

| InChI (Predicted) | InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2 |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

| Property | Predicted Value |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 132.06874832 g/mol |

| Topological Polar Surface Area | 21.8 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

Molecular Visualization

The 2D and a predicted 3D conformation of the this compound molecule are depicted below. The DOT script for generating the 2D structure is provided.

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not available, a plausible synthetic route can be proposed based on established pyrazole chemistry. The following is a hypothetical, multi-step synthesis starting from commercially available reagents.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-iodo-1H-pyrazole This step would involve the direct iodination of pyrazole.

-

Reagents: Pyrazole, N-iodosuccinimide (NIS), Acetonitrile.

-

Procedure: To a solution of pyrazole in acetonitrile, add N-iodosuccinimide portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography to yield 4-iodo-1H-pyrazole.

Step 2: N-alkylation with Bromocyclopropane (B120050) This step introduces the cyclopropyl group at the N1 position of the pyrazole ring.

-

Reagents: 4-iodo-1H-pyrazole, Bromocyclopropane, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure: To a suspension of sodium hydride in anhydrous DMF, add a solution of 4-iodo-1H-pyrazole in DMF dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Add bromocyclopropane and stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to obtain 1-cyclopropyl-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene This is a standard cross-coupling reaction to introduce the ethynyl moiety.

-

Reagents: 1-cyclopropyl-4-iodo-1H-pyrazole, Trimethylsilylacetylene, Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine.

-

Procedure: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole in triethylamine, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Deprotection of the Ethynyl Group The final step is the removal of the trimethylsilyl (B98337) protecting group.

-

Reagents: 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, Potassium carbonate, Methanol.

-

Procedure: To a solution of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol, add potassium carbonate. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.

Workflow Diagram

Potential Biological Significance and Signaling Pathways

While no biological data has been published for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.

General Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

-

Anticancer: Various substituted pyrazoles have demonstrated significant anticancer activity through different mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.

-

Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Activity: Some pyrazole derivatives have shown activity as anticonvulsants, antidepressants, and anxiolytics.

Potential Signaling Pathways of Interest: Given the structural motifs of a cyclopropyl group (which can enhance metabolic stability and binding affinity) and an ethynyl group (a versatile functional group for further modification or as a pharmacophore itself), this compound could potentially interact with a variety of biological targets. Researchers investigating this molecule may consider screening it for activity in pathways related to:

-

Kinase signaling: Many kinase inhibitors incorporate a pyrazole core. The specific substitution pattern of this molecule could confer selectivity for certain kinases.

-

Nuclear receptor modulation: The lipophilic nature of the cyclopropyl group and the overall molecular shape might allow for interaction with nuclear receptors.

-

Enzyme inhibition: The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions within an enzyme's active site.

The diagram below illustrates a generalized kinase signaling pathway, which represents a potential area of investigation for novel pyrazole derivatives.

Conclusion

This compound represents a novel and synthetically accessible molecule with potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The information presented herein is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related compounds. Experimental validation of the predicted data and the proposed synthetic pathway is a necessary next step in the investigation of this promising molecule.

References

Spectroscopic and Synthetic Profile of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to its rigid pyrazole (B372694) core, the synthetic handle provided by the ethynyl (B1212043) group, and the presence of a cyclopropyl (B3062369) moiety, which can influence metabolic stability and binding affinity in biological systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-5 (pyrazole ring) |

| ~7.5 - 7.7 | s | 1H | H-3 (pyrazole ring) |

| ~3.6 - 3.8 | m | 1H | CH (cyclopropyl) |

| ~3.1 - 3.2 | s | 1H | C≡CH |

| ~1.1 - 1.3 | m | 2H | CH₂ (cyclopropyl) |

| ~0.9 - 1.1 | m | 2H | CH₂ (cyclopropyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | C-5 (pyrazole ring) |

| ~130 - 132 | C-3 (pyrazole ring) |

| ~95 - 97 | C-4 (pyrazole ring) |

| ~82 - 84 | C ≡CH |

| ~78 - 80 | C≡C H |

| ~33 - 35 | C H (cyclopropyl) |

| ~7 - 9 | C H₂ (cyclopropyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Predicted [M]+ | m/z 132 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic methodologies for pyrazole derivatives, a plausible and efficient synthetic route can be proposed. The following protocol is a general guideline and may require optimization.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process, likely starting from a suitable cyclopropyl-containing precursor and a building block for the pyrazole ring, followed by the introduction of the ethynyl group. A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The ethynyl group can be introduced via Sonogashira coupling or by using an appropriately substituted building block.

A potential synthetic workflow is outlined below:

Caption: A plausible multi-step synthesis of this compound.

Detailed Methodology (General Procedure):

-

Synthesis of 1-Cyclopropyl-4-methyl-1H-pyrazole: Cyclopropylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent, such as 4,4-dimethoxy-2-butanone, in an appropriate solvent like ethanol (B145695) or acetic acid, often with heating, to form the pyrazole ring.

-

Halogenation of the Pyrazole Ring: The resulting 1-cyclopropyl-4-methyl-1H-pyrazole can be selectively halogenated at the 4-position. For instance, iodination can be achieved using N-iodosuccinimide (NIS) in a solvent like acetonitrile.

-

Sonogashira Coupling: The 4-iodo-pyrazole intermediate undergoes a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., triethylamine).

-

Deprotection of the Ethynyl Group: The final step involves the removal of the silyl (B83357) protecting group from the ethynyl moiety. This is commonly achieved by treatment with a mild base, such as potassium carbonate in methanol, to yield the target compound, this compound.

Purification and Characterization:

The final product would be purified using standard techniques such as column chromatography on silica (B1680970) gel. The structure and purity would then be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as potentially infrared (IR) spectroscopy and elemental analysis.

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates the logical connections between the molecular structure and its spectral signatures.

Caption: Correlation between the structure and expected spectroscopic data.

This guide provides a foundational understanding for researchers working with this compound. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the proposed synthetic protocol.

References

Biological Activity of Novel Cyclopropyl-Pyrazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The incorporation of a cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability, often leading to enhanced potency and selectivity.[19] This technical guide provides a comprehensive overview of the biological activities of novel cyclopropyl-pyrazole derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. Due to a scarcity of publicly available research on cyclopropyl-ethynyl-pyrazole derivatives, this document will focus on the biological activities of cyclopropyl-pyrazole compounds, which represents the closest available data. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in this promising area of study.

Anticancer and Kinase Inhibitory Activities

Cyclopropyl-pyrazole derivatives have emerged as a significant class of compounds with potent anticancer and enzyme-inhibitory activities. A notable area of investigation is their role as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in cancer.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of various cyclopropyl-pyrazole derivatives against different cancer cell lines and kinases.

Table 1: Cellular Activity of Cyclopropyl-Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| 11a-f | Not Specified | Cellular Assay | 0.033 - 0.124 (EC50) | [3] |

| 5 | HepG2 | MTT Assay | 13.14 (IC50) | [4][8] |

| 5 | MCF-7 | MTT Assay | 8.03 (IC50) | [4][8] |

Table 2: Kinase Inhibitory Activity of Cyclopropyl-Pyrazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

| 11r | Cannabinoid 1 (CB1) Receptor | Binding Affinity | ≤ 5 (Ki) | [5] |

| 4 | CDK2 | Enzyme Inhibition | 750 (IC50) | [4] |

| 7 | CDK2 | Enzyme Inhibition | 770 (IC50) | [4] |

| 10 | CDK2 | Enzyme Inhibition | 850 (IC50) | [4] |

| 5 | CDK2 | Enzyme Inhibition | 560 (IC50) | [4] |

| 6 | CDK2 | Enzyme Inhibition | 460 (IC50) | [4] |

| 11 | CDK2 | Enzyme Inhibition | 450 (IC50) | [4] |

| Roscovitine (Reference) | CDK2 | Enzyme Inhibition | 990 (IC50) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of cyclopropyl-pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

-

Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS).[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized cyclopropyl-pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of yellow MTT to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

Enzyme inhibition assays are performed to determine the potency of compounds against specific kinase targets, such as Cyclin-Dependent Kinase 2 (CDK2).[4][7]

-

Reagents: The assay typically includes the recombinant kinase enzyme (e.g., CDK2/cyclin A2), a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate (B84403) donor), and the test compounds.

-

Assay Procedure:

-

The test compounds are pre-incubated with the kinase enzyme in an assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is then stopped.

-

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

-

Data Analysis: The inhibitory activity of the compounds is determined by measuring the reduction in kinase activity compared to a control reaction without the inhibitor. IC50 values are then calculated.

Visualizations

The following diagrams illustrate a general workflow for screening kinase inhibitors and a simplified signaling pathway involving CDK2, a common target for anticancer drug development.

Caption: General experimental workflow for the screening of novel kinase inhibitors.

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. ijcps.nknpub.com [ijcps.nknpub.com]

- 3. mdpi.com [mdpi.com]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Overview on Biological Activities of Pyrazole Derivatives | springerprofessional.de [springerprofessional.de]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound that has garnered interest within the research and development landscape, particularly in the context of medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl (B3062369) group, an ethynyl (B1212043) moiety, and a pyrazole (B372694) core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological relevance, and detailed experimental protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 22297839-58-6[1][2] |

| Molecular Formula | C₈H₈N₂[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically available at ≥95%[1] |

Synthesis

Logical Synthesis Workflow

Caption: Plausible synthetic route to this compound.

Biological Relevance and Potential Applications

While direct biological data for this compound is limited in publicly available literature, its significance can be inferred from its incorporation into more complex, biologically active molecules. Notably, the 1-cyclopropyl-1H-pyrazol-4-yl moiety is a key component of a potent inhibitor of Discoidin Domain Receptors (DDRs).

Discoidin Domain Receptor (DDR) Signaling Pathway

DDRs are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. The DDR family consists of two members, DDR1 and DDR2. Upon binding to collagen, DDRs undergo autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR signaling has been implicated in various diseases, including fibrosis and cancer.

The signaling cascade initiated by DDR1 activation is depicted below.

Caption: Simplified Discoidin Domain Receptor 1 (DDR1) signaling pathway.

The role of a complex derivative of this compound as a DDR inhibitor suggests that this core scaffold may be a valuable starting point for the design of novel kinase inhibitors. The ethynyl group, in particular, can serve as a versatile handle for further chemical modifications or as a reactive group for covalent inhibition.

Experimental Protocols

Given the potential of this compound as a kinase inhibitor scaffold, a key experiment would be to assess its inhibitory activity against a relevant kinase, such as DDR1. Below is a representative protocol for an in vitro kinase assay.

Representative In Vitro Kinase Assay Protocol (DDR1)

This protocol is a generalized example and may require optimization for specific experimental conditions.

Objective: To determine the in vitro inhibitory activity of this compound against the DDR1 kinase.

Materials:

-

Recombinant human DDR1 kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

-

Assay Setup:

-

Add kinase buffer to all wells of a 384-well plate.

-

Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Add the DDR1 kinase to all wells except the negative control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

-

-

Kinase Reaction Initiation:

-

Prepare a solution of ATP and the substrate in kinase buffer.

-

Add the ATP/substrate mixture to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Workflow for Kinase Inhibitor Profiling

References

1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Structural Framework for Novel Kinase Inhibitors

An In-depth Technical Guide for Drug Development Professionals

Introduction

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The compound 1-Cyclopropyl-4-ethynyl-1H-pyrazole represents a novel, yet uncharacterized, molecular framework that combines three key structural motifs known to be favorable for kinase inhibition: the pyrazole core, a cyclopropyl (B3062369) group, and an ethynyl (B1212043) moiety. While direct biological data for this specific compound is not publicly available, this guide will extrapolate its potential as a kinase inhibitor based on extensive research into these individual components. We will propose a plausible mechanism of action, outline key experimental protocols for its characterization, and present hypothetical data to guide future research.

The Structural Rationale for Kinase Inhibition

-

The Pyrazole Core: The pyrazole ring is a bioisostere for other aromatic systems and can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][4] This interaction is a cornerstone of many ATP-competitive kinase inhibitors.

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates has become an increasingly common strategy to enhance metabolic stability, improve potency, and increase brain permeability.[5] In the context of kinase inhibitors, this small, rigid group can probe small hydrophobic pockets within the ATP-binding site, leading to enhanced affinity and selectivity.[6][7]

-

The Ethynyl Group: The ethynyl group is a versatile functional group in kinase inhibitor design. It can act as a rigid linker to access deeper regions of the binding pocket or, more significantly, function as a warhead for covalent inhibition by forming a bond with a nearby cysteine residue.[8][9][10] This can lead to irreversible inhibition and prolonged duration of action.

Given these features, this compound presents a compelling starting point for the development of novel kinase inhibitors, potentially targeting kinases with a cysteine residue in or near the ATP-binding site.

Hypothetical Kinase Inhibition Profile

To illustrate the potential of this compound, we present hypothetical inhibitory data against a panel of cancer-relevant kinases. This data is not factual but is based on the profiles of structurally related compounds.

| Kinase Target | IC50 (nM) [Hypothetical] | Assay Type | Comments |

| EGFR (T790M) | 15 | Biochemical | The ethynyl group may target the C797 residue, suggesting potential for overcoming acquired resistance. |

| BTK | 25 | Biochemical | The pyrazole core could mimic the hinge-binding motif of known BTK inhibitors. |

| JAK2 | 80 | Cell-based | Many pyrazole-containing compounds show activity against the JAK family.[11] |

| SRC | 150 | Biochemical | A common target for pyrazole-based inhibitors.[1] |

| VEGFR2 | 200 | Biochemical | A key kinase in angiogenesis, often targeted by multi-kinase inhibitors.[12] |

Key Experimental Protocols

The following are detailed methodologies for essential experiments to characterize the kinase inhibitory potential of this compound.

1. In Vitro Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinase enzymes are incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase reaction buffer.

-

This compound is added in a series of 10-point, 3-fold serial dilutions.

-

The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

-

The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

-

2. Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., NCI-H1975 for EGFR T790M, or a relevant leukemia line for BTK) are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is added in a dose-response manner.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

-

3. Target Engagement Assay in Cells

-

Objective: To confirm that the compound binds to its intended kinase target within a cellular context.

-

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Intact cells are treated with the compound or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

-

Binding of the compound stabilizes the kinase, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement.

-

Visualizing Pathways and Workflows

Signaling Pathway

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow

Caption: Standard workflow for kinase inhibitor characterization.

Structure-Activity Relationship Logic

Caption: Key structural motifs and their potential roles.

This compound is a promising, albeit currently uncharacterized, scaffold for the development of novel kinase inhibitors. Its constituent parts—the pyrazole core, the cyclopropyl group, and the ethynyl moiety—have all been independently validated in successful kinase inhibitor discovery programs. The logical next step is the synthesis and systematic evaluation of this compound and its derivatives using the experimental protocols outlined in this guide. The potential for high potency, improved drug-like properties, and even covalent inhibition makes this a compelling area for further investigation in oncology and other kinase-driven diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]

The Emerging Landscape of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Analogs: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropyl-4-ethynyl-1H-pyrazole scaffold is a promising, yet largely unexplored, chemical space in medicinal chemistry. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not yet publicly available, this technical guide aims to provide a comprehensive overview by integrating data from structurally related compounds. By examining the influence of the 1-cyclopropyl and 4-ethynyl moieties in other pyrazole-based active compounds, we can infer a foundational SAR framework to guide future drug discovery efforts. This document summarizes key quantitative data from related pyrazole (B372694) analogs, details relevant experimental protocols for synthesis and biological evaluation, and provides visual representations of key concepts to facilitate a deeper understanding of this novel chemical class.

Introduction

The pyrazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile scaffold for the development of highly potent and selective therapeutic agents. The introduction of specific substituents, such as a cyclopropyl (B3062369) group at the N1-position and an ethynyl (B1212043) group at the C4-position, is anticipated to modulate the physicochemical and pharmacological properties of the resulting analogs in therapeutically beneficial ways.

The 1-cyclopropyl moiety is known to enhance metabolic stability and potency in various drug candidates. For instance, in a series of diaryl-pyrazole derivatives targeting the cannabinoid 1 (CB1) receptor, the incorporation of a cyclopropyl group led to the identification of potent antagonists with improved metabolic stability in human liver microsomes[1]. The small, rigid nature of the cyclopropyl ring can also provide a favorable vector for interaction with protein binding pockets.

The 4-ethynyl group offers a rigid linker for extending the molecule to reach additional binding sites or can act as a pharmacophoric element itself, for example, by forming hydrogen bonds or participating in covalent interactions. The Sonogashira coupling reaction is a well-established and efficient method for introducing terminal alkynes onto heterocyclic cores like pyrazole, making a diverse range of analogs synthetically accessible[2][3][4][5][6].

This guide will synthesize the available information on related pyrazole analogs to build a predictive SAR for the this compound series, providing a valuable resource for researchers entering this exciting area of drug discovery.

Inferred Structure-Activity Relationships

Due to the absence of direct SAR studies on this compound analogs, the following relationships are inferred from studies on structurally similar compounds.

The Role of the 1-Cyclopropyl Group

The N-cyclopropyl substituent is anticipated to play a significant role in defining the pharmacological profile of these analogs. Based on findings from related pyrazole series, the cyclopropyl group is expected to:

-

Enhance Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl or aryl substituents at the N1-position. This can lead to improved pharmacokinetic properties, such as a longer half-life.

-

Increase Potency: The compact and rigid nature of the cyclopropyl ring can orient other substituents in a way that optimizes interactions with the target protein, potentially leading to an increase in binding affinity and potency[1].

-

Modulate Lipophilicity: The introduction of a cyclopropyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall drug-likeness.

The Significance of the 4-Ethynyl Group

The 4-ethynyl moiety is a versatile functional group that can significantly influence the biological activity of the pyrazole core. Its contributions to the SAR are likely to include:

-

A Rigid Linker: The linear and rigid nature of the ethynyl group makes it an excellent linker to introduce further substituents. These appended groups can then explore additional binding pockets within the target protein.

-

A Hydrogen Bond Acceptor: The triple bond of the ethynyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

-

A Reactive Handle for Further Derivatization: The terminal alkyne is a versatile chemical handle for a variety of chemical transformations, including "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate more complex analogs.

-

Potential for Covalent Inhibition: In certain contexts, a terminal alkyne can act as a warhead for targeted covalent inhibitors, forming an irreversible bond with a nucleophilic residue (e.g., cysteine) in the target protein.

Hypothetical SAR Summary

Based on the analysis of related pyrazole analogs, a hypothetical SAR for the this compound scaffold can be proposed. It is important to emphasize that this is a predictive framework that requires experimental validation.

| Position | Substituent/Modification | Predicted Impact on Activity | Rationale |

| N1 | Cyclopropyl (Core) | Essential for favorable PK/PD properties | Enhances metabolic stability and can improve potency through favorable conformational constraints. |

| Variation of N1-substituent | Likely to significantly impact activity and selectivity. | The N-substituent in pyrazoles is often crucial for target recognition and binding. | |

| C4 | Ethynyl (Core) | Key for target interaction and as a linker | Provides a rigid scaffold for further substitution and can act as a hydrogen bond acceptor. |

| R-group on the ethynyl moiety | Critical for potency and selectivity | The nature of the R-group will determine interactions with specific sub-pockets of the target protein. Aromatic, heteroaromatic, or aliphatic groups should be explored. | |

| C3 & C5 | Small alkyl or hydrogen | May be optimal for certain targets. | Bulky substituents at these positions could lead to steric clashes. However, small polar groups could provide additional interaction points. |

Quantitative Data from Structurally Related Pyrazole Analogs

While no quantitative data is available for the specific this compound scaffold, the following tables summarize data for pyrazole derivatives containing either a cyclopropyl or an ethynyl moiety, which may provide some guidance for future research.

Table 1: Biological Activity of N-Cyclopropyl Pyrazole Analogs

| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |

| 11r | 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | Cannabinoid Receptor 1 (CB1) | Ki < 5 nM | [1] |

| Generic | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 breast cancer cells | Growth inhibitory effects | [7] |

Table 2: Biological Activity of Ethynyl-Containing Heterocyclic Analogs (for comparative purposes)

| Compound ID | Structure | Target | Activity (IC50) | Reference |

| Generic | 5-chloro-4-(phenylethynyl)pyrazoles | Precursors for thieno[2,3-c]pyrazoles | - | [6] |

Experimental Protocols

The following protocols are generalized methods for the synthesis and biological evaluation of pyrazole derivatives and can be adapted for the this compound series.

Synthesis Protocols

Protocol 4.1.1: General Synthesis of the 1-Cyclopropyl-4-iodo-1H-pyrazole Intermediate

This protocol describes a general method for the synthesis of a key intermediate for the introduction of the ethynyl group.

-

Materials: 3-cyclopropyl-1H-pyrazol-5-amine, sodium nitrite (B80452), potassium iodide, hydrochloric acid, water, diethyl ether.

-

Procedure:

-

Dissolve 3-cyclopropyl-1H-pyrazol-5-amine in a mixture of hydrochloric acid and water at 0°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for 30 minutes at 0°C.

-

Add a solution of potassium iodide in water and allow the reaction to warm to room temperature.

-

Stir for an additional 2 hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with sodium thiosulfate (B1220275) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 4.1.2: Sonogashira Coupling for the Synthesis of this compound Analogs

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction[3][4][5][6].

-

Materials: 1-Cyclopropyl-4-iodo-1H-pyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534) (TEA), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂, CuI, and TEA.

-

Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Biological Evaluation Protocols

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method to determine the inhibitory activity of compounds against a specific kinase[8][9][10].

-

Materials: Kinase of interest, kinase-specific substrate, ATP, test compound, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 4.2.2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to assess the effect of compounds on cell viability[11][12][13][14].

-

Materials: Cancer cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO or SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

-

Mandatory Visualizations

Caption: A flowchart illustrating the key steps in the synthesis of this compound analogs.

Caption: A diagram showing the potential mechanism of action of a this compound analog as a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently lacking, by leveraging knowledge from related pyrazole series, a rational approach to the design and synthesis of new analogs can be undertaken. The key structural features—the N1-cyclopropyl group and the C4-ethynyl moiety—are anticipated to confer desirable pharmacological properties. Future research should focus on the synthesis of a diverse library of these analogs with various substituents on the ethynyl group and at the C3 and C5 positions of the pyrazole core. Systematic biological evaluation of these compounds against a panel of relevant targets, such as protein kinases, will be crucial to elucidate the definitive SAR of this exciting new class of molecules and to unlock their full therapeutic potential.

References

- 1. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Physicochemical Properties of Substituted Ethynylpyrazoles: A Technical Guide for Researchers

Introduction: Substituted ethynylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous approved drugs, and the incorporation of an ethynyl (B1212043) group can significantly modulate the physicochemical and biological properties of the parent molecule. This guide provides a comprehensive overview of the key physicochemical properties of substituted ethynylpyrazoles, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working with this promising class of compounds.

Physicochemical Data of Substituted Ethynylpyrazoles

The following tables summarize the available quantitative data for select substituted ethynylpyrazoles. It is important to note that experimentally determined data for this specific subclass of pyrazoles is limited in publicly accessible literature. Therefore, predicted and computed values are included and are explicitly indicated.

Table 1: General Physicochemical Properties of Selected Ethynylpyrazoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 4-Ethynyl-1H-pyrazole | 57121-49-0 | C₅H₄N₂ | 92.10 | [1] |

| 4-Ethynyl-1-isopropyl-1H-pyrazole | 1354706-51-6 | C₈H₁₀N₂ | 134.18 | [2] |

| 1-Boc-4-ethynyl-1H-pyrazole | 1093193-29-3 | C₁₀H₁₂N₂O₂ | 192.22 | [3] |

| 4-Ethynyl-1-phenyl-1H-pyrazole | 51294-73-6 | C₁₁H₈N₂ | 168.20 | [4] |

| 1-Cyclopropyl-4-ethynyl-1H-pyrazole | 2297839-58-6 | C₈H₈N₂ | 132.16 | [5] |

Table 2: Thermodynamic and Lipophilicity Data of Selected Ethynylpyrazoles

| Compound Name | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP (Computed) | Reference |

| 4-Ethynyl-1H-pyrazole | 101-103 | 238.5 ± 13.0 (Predicted) | 12.60 ± 0.50 | - | [6] |

| 4-Ethynyl-1-isopropyl-1H-pyrazole | - | - | - | 1.4453 | [2] |

| 1-Boc-4-ethynyl-1H-pyrazole | - | 278.9 ± 32.0 (Predicted) | -2.70 ± 0.12 | - | [3] |

Note: The lack of extensive experimental data highlights an opportunity for further research in the full physicochemical characterization of this compound class.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of substituted ethynylpyrazoles. These are generalized protocols that can be adapted based on the specific characteristics of the compound of interest.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug candidate.[7] Potentiometric titration is a common and reliable method for its determination.

Materials:

-

Substituted ethynylpyrazole sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Co-solvent (e.g., methanol (B129727) or DMSO) if the compound has low aqueous solubility

-

Calibrated pH meter with a combination electrode

-

Automatic titrator or manual titration setup

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the ethynylpyrazole and dissolve it in a known volume of deionized water or a water/co-solvent mixture.

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution to a pH below the expected pKa.

-

Then, titrate the acidified solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant.

-

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely identify the equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for experimental LogP determination.

Materials:

-

Substituted ethynylpyrazole sample

-

1-Octanol (B28484) (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the 1-octanol with water and the aqueous buffer with 1-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning:

-

Prepare a stock solution of the ethynylpyrazole in the aqueous buffer.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of pre-saturated 1-octanol.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol (B41247) phases.

-

Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the ethynylpyrazole in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log ([Concentration]octanol / [Concentration]aqueous)

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is a common technique to determine thermodynamic solubility.[8]

Materials:

-

Substituted ethynylpyrazole sample (solid)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Filtration device (e.g., syringe filters with low analyte binding)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid ethynylpyrazole to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the suspension to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to use a filter that does not bind the analyte.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved ethynylpyrazole using a calibrated analytical method.

-

Result: The determined concentration represents the aqueous solubility of the compound in the specified buffer and at the given temperature.

Mandatory Visualizations

Signaling Pathway

Substituted pyrazoles are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases.[9][10] Kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, are frequently dysregulated in diseases like cancer, making them attractive targets for drug development.[11][12] The following diagram illustrates a generalized kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those from the ethynylpyrazole class.

Caption: A generalized kinase signaling pathway often targeted in drug discovery.

Experimental Workflow

The physicochemical characterization of novel substituted ethynylpyrazoles follows a logical workflow to gather essential data for drug development.

Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

Substituted ethynylpyrazoles represent a versatile scaffold with significant potential in medicinal chemistry. A thorough understanding and experimental determination of their physicochemical properties are paramount for the successful design and development of novel drug candidates. While there is a current scarcity of comprehensive experimental data for this specific class of compounds, the protocols and general principles outlined in this guide provide a solid foundation for researchers to characterize their novel ethynylpyrazole derivatives. Further investigation into the quantitative structure-activity relationships and biological targets of these compounds will undoubtedly pave the way for new therapeutic innovations.

References

- 1. CAS 57121-49-0 | 4-ethynyl-1H-pyrazole - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Boc-4-ethynyl-1H-pyrazole CAS#: 1093193-29-3 [m.chemicalbook.com]

- 4. 51294-73-6|4-Ethynyl-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. 2297839-58-6|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Ethynyl-1H-pyrazole CAS#: 57121-49-0 [chemicalbook.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: A Key Player in the Bioactivity of Pyrazole-Based Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the cyclopropyl (B3062369) group into the pyrazole (B372694) scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic core. This guide delves into the multifaceted role of the cyclopropyl group in modulating the bioactivity of pyrazole compounds, offering a comprehensive overview of its impact on potency, selectivity, and pharmacokinetic properties. Through a detailed examination of structure-activity relationships (SAR), experimental data, and relevant biological pathways, this document serves as a critical resource for scientists engaged in the design and development of novel pyrazole-based therapeutics.

The pyrazole nucleus is a cornerstone in the development of a wide array of pharmacologically active agents, with applications ranging from anti-inflammatory to anticancer therapies.[1][2] The introduction of a cyclopropyl ring, a small, strained carbocycle, imparts unique conformational and electronic properties to the parent molecule. This often translates into improved biological activity and a more favorable drug-like profile.[3][4] The cyclopropyl group can enhance metabolic stability, increase membrane permeability, and provide a rigid scaffold that can optimize interactions with biological targets.[3]

I. Impact on Bioactivity: Quantitative Analysis

The introduction of a cyclopropyl group into pyrazole-containing molecules has demonstrated significant improvements in bioactivity across various therapeutic targets. The following tables summarize key quantitative data from studies on cannabinoid receptor antagonists and kinase inhibitors, highlighting the positive contributions of the cyclopropyl moiety.

Cannabinoid Receptor Antagonism

Cyclopropyl-containing pyrazole derivatives have been extensively investigated as potent antagonists of the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, which are implicated in obesity and inflammatory diseases, respectively.[5][6]

Table 1: Bioactivity of Cyclopropyl-Pyrazole Derivatives as Cannabinoid Receptor Antagonists

| Compound ID | Target | Bioactivity (Ki) | Cyclopropyl Position | Reference |

| 11r | CB1 | ≤ 5 nM | Phenyl at C5 | [5] |

| 6 | CB2 | Nanomolar Affinity | N/A | [6] |

| 10 | CB2 | Nanomolar Affinity | N/A | [6] |

| 14 | CB2 | Nanomolar Affinity | N/A | [6] |

| 15 | CB2 | Nanomolar Affinity | N/A | [6] |

N/A: Specific position on the pyrazole core is part of a complex tricyclic system, but the cyclopropyl group is a key feature of the series.

The data clearly indicates that the incorporation of a cyclopropyl group is a key feature in achieving high-potency antagonism at cannabinoid receptors. For instance, compound 11r demonstrates a binding affinity in the low nanomolar range for the CB1 receptor.[5] Similarly, a series of tricyclic pyrazoles incorporating a cyclopropyl group shows nanomolar affinity for the CB2 receptor.[6]

Kinase Inhibition

The pyrazole scaffold is a well-established hinge-binding motif in the design of kinase inhibitors.[7] The addition of a cyclopropyl group has been shown to enhance the potency and cellular activity of these inhibitors.

Table 2: Bioactivity of Cyclopropyl-Pyrazole Derivatives as Kinase Inhibitors

| Compound Series | Target Kinase | Bioactivity (EC50 in cells) | Cyclopropyl Position | Reference |

| 11a-f | CDK16 | 33.0–124.0 nM | Pyrazole ring | [7] |

Compounds 11a-f , which feature a cyclopropyl group on the pyrazole ring, exhibit excellent cellular activity against Cyclin-Dependent Kinase 16 (CDK16) with EC50 values in the nanomolar range.[7] This highlights the role of the cyclopropyl moiety in optimizing the interaction with the kinase active site and improving cell permeability.

II. Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of cyclopropyl-pyrazole compounds, as cited in the referenced literature.

General Synthesis of Cyclopropyl-Containing Pyrazoles

A common synthetic route to access 3-amino-5-cyclopropyl-1H-pyrazole derivatives involves a nucleophilic substitution reaction.

Experimental Workflow: Synthesis of 3-Aminopyrazole (B16455) Kinase Inhibitors

Caption: Synthetic workflow for 3-aminopyrazole kinase inhibitors.

-

First Nucleophilic Substitution: 5-cyclopropyl-1H-pyrazole-3-amine and a substituted pyrimidine derivative undergo a nucleophilic substitution reaction under basic conditions to yield the core intermediate.[7]

-

Second Nucleophilic Substitution: Various linker groups are then introduced via a second nucleophilic substitution. This reaction can be carried out under basic conditions with microwave irradiation or with a catalytic amount of acid.[7]

Bioactivity Assays

Cannabinoid Receptor Binding Affinity (Ki) Determination: The binding affinity of the synthesized compounds for CB1 and CB2 receptors is typically determined through radioligand displacement assays. Membranes from cells expressing the receptor of interest are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assays:

-

Differential Scanning Fluorimetry (DSF): This assay measures the thermal stability of a target kinase in the presence of an inhibitor. An increase in the melting temperature (ΔTm) indicates that the compound binds to and stabilizes the kinase.[7]

-